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Compound of Interest

Compound Name: Antibacterial agent 106

Cat. No.: B12418497 Get Quote

Application Note: A Robust HPLC Method for the
Quantification of Antibacterial Agent 106
Introduction

The emergence of novel antibacterial agents is critical in the fight against antimicrobial

resistance.[1] Accurate and reliable quantification of these agents is essential for

pharmacokinetic studies, formulation development, and quality control.[1][2] High-Performance

Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of

pharmaceuticals due to its high precision, sensitivity, and reproducibility.[1][2][3] This

application note describes a validated reverse-phase HPLC (RP-HPLC) method for the

quantitative determination of Antibacterial Agent 106, a new broad-spectrum antibiotic, in bulk

drug substance and pharmaceutical formulations.

Summary of the Method

This method utilizes a C18 stationary phase with an isocratic mobile phase consisting of a

mixture of acetonitrile and a phosphate buffer.[1][4] Detection is performed using a UV-Vis

detector. The sample preparation involves a straightforward dilution followed by filtration. The

method has been validated according to the International Council for Harmonisation (ICH)

guidelines for linearity, accuracy, precision, and robustness.[5][6]
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Experimental Protocols
Materials and Reagents

Antibacterial Agent 106 Reference Standard: (Purity > 99.5%)

Acetonitrile: HPLC grade

Monobasic Potassium Phosphate (KH₂PO₄): Analytical grade

Orthophosphoric Acid (H₃PO₄): Analytical grade

Water: HPLC grade or Milli-Q water

0.45 µm Syringe Filters: Nylon or PTFE

Instrumentation and Chromatographic Conditions
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a

quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).[7]

Chromatographic Column: A Waters Symmetry C18 column (4.6 x 150 mm, 5 µm particle

size) or equivalent.

Data Acquisition and Processing: Agilent OpenLab CDS ChemStation Edition or equivalent.

Table 1: Chromatographic Conditions
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Parameter Condition

Mobile Phase
Acetonitrile : 25 mM KH₂PO₄ buffer (pH 3.0)

(60:40 v/v)

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detection Wavelength 280 nm

Injection Volume 10 µL

Run Time 10 minutes

Preparation of Solutions
Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water.

Adjust the pH to 3.0 with orthophosphoric acid.

Mobile Phase: Mix acetonitrile and the 25 mM KH₂PO₄ buffer (pH 3.0) in a 60:40 volume

ratio. Filter through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath.

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Antibacterial Agent 106
reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to

volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the

stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100

µg/mL.

Sample Preparation
Bulk Drug Substance: Accurately weigh approximately 25 mg of the Antibacterial Agent
106 bulk drug substance, transfer to a 25 mL volumetric flask, dissolve in and dilute to

volume with the mobile phase. Further dilute to a final concentration of approximately 50

µg/mL with the mobile phase.
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Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder 20 tablets. Transfer a

quantity of the powder equivalent to 25 mg of Antibacterial Agent 106 to a 25 mL volumetric

flask. Add approximately 15 mL of the mobile phase and sonicate for 10 minutes. Dilute to

volume with the mobile phase and mix well. Centrifuge a portion of this solution at 4000 rpm

for 10 minutes. Dilute the supernatant to a final concentration of approximately 50 µg/mL with

the mobile phase.

Final Sample Preparation: Filter the final diluted sample solution through a 0.45 µm syringe

filter into an HPLC vial before injection.

Method Validation
The developed method was validated according to ICH guidelines to ensure its suitability for

the intended purpose.[5][6]

System Suitability
System suitability tests were performed to ensure the chromatographic system was adequate

for the analysis.[5] A standard solution of 50 µg/mL was injected six times. The acceptance

criteria are summarized in Table 2.

Table 2: System Suitability Results

Parameter Acceptance Criteria Result

Tailing Factor (T) T ≤ 2.0 1.2

Theoretical Plates (N) N > 2000 7500

% RSD of Peak Area ≤ 2.0% 0.8%

% RSD of Retention Time ≤ 1.0% 0.3%

Linearity
The linearity of the method was evaluated by analyzing seven concentrations of Antibacterial
Agent 106 ranging from 1 µg/mL to 100 µg/mL.[8] The calibration curve was constructed by

plotting the peak area against the concentration.
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Table 3: Linearity Data

Parameter Result

Linearity Range 1 - 100 µg/mL

Correlation Coefficient (r²) ≥ 0.999

Regression Equation y = 45872x + 12345

Accuracy
The accuracy of the method was determined by recovery studies.[4] A known amount of

Antibacterial Agent 106 was spiked into a placebo formulation at three concentration levels

(80%, 100%, and 120% of the target concentration). Each concentration was analyzed in

triplicate.

Table 4: Accuracy (Recovery) Data

Spiked Level
Amount Added
(µg/mL)

Amount
Recovered
(µg/mL)

% Recovery % RSD

80% 40 39.8 99.5% 0.9%

100% 50 50.3 100.6% 0.7%

120% 60 59.5 99.2% 1.1%

Precision
The precision of the method was evaluated at two levels: repeatability (intra-day precision) and

intermediate precision (inter-day precision).[3]

Repeatability: Six replicate injections of the 50 µg/mL standard solution were performed on

the same day.

Intermediate Precision: The analysis was repeated on three different days by two different

analysts.
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Table 5: Precision Data

Precision Level % RSD of Peak Area

Repeatability (Intra-day) 0.8%

Intermediate (Inter-day) 1.2%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.[8] The LOD was

established as the concentration with a signal-to-noise ratio of 3:1, and the LOQ was

established as the concentration with a signal-to-noise ratio of 10:1.

Table 6: LOD and LOQ

Parameter Result

LOD 0.2 µg/mL

LOQ 0.7 µg/mL
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Caption: Experimental workflow for the HPLC quantification of Antibacterial Agent 106.
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Caption: Logical flow of the HPLC method validation process.

Conclusion
The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantification

of Antibacterial Agent 106 in bulk drug substance and pharmaceutical formulations. The

method was successfully validated according to ICH guidelines and can be effectively used for

routine quality control analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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